molecular formula C16H16O4 B6401748 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid CAS No. 1261932-01-7

4-(3-Ethoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6401748
CAS No.: 1261932-01-7
M. Wt: 272.29 g/mol
InChI Key: NRNMNDHSUAMXOI-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and a methoxy group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-ethoxyphenol and 2-methoxybenzoic acid.

    Esterification: The 3-ethoxyphenol undergoes esterification with 2-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to various physiological effects.

Comparison with Similar Compounds

    4-(3-Methoxyphenyl)-2-ethoxybenzoic acid: Similar structure but with reversed positions of the methoxy and ethoxy groups.

    4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid is unique due to the specific positioning of the ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-20-13-6-4-5-11(9-13)12-7-8-14(16(17)18)15(10-12)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNMNDHSUAMXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690030
Record name 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-01-7
Record name 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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